molecular formula C12H16N2O B5859821 N-(pyridin-3-yl)cyclohexanecarboxamide

N-(pyridin-3-yl)cyclohexanecarboxamide

Cat. No.: B5859821
M. Wt: 204.27 g/mol
InChI Key: VCACROIEYMIXLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pyridine-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Commonly used reagents include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction may produce cyclohexylamine derivatives .

Scientific Research Applications

N-(pyridin-3-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving cell signaling pathways, particularly those related to the ROCK family of kinases.

    Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, cancer, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The primary mechanism of action of N-(pyridin-3-yl)cyclohexanecarboxamide involves the inhibition of the ROCK family of protein kinases. This inhibition occurs through competitive binding to the catalytic site of the kinase, preventing the phosphorylation of downstream targets. This leads to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation .

Comparison with Similar Compounds

N-(pyridin-3-yl)cyclohexanecarboxamide can be compared to other similar compounds, such as:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, selectivity, and therapeutic applications.

Properties

IUPAC Name

N-pyridin-3-ylcyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCACROIEYMIXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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